2-Methyl-4-(thiomorpholine-4-carbonyl)aniline

Lipophilicity ADME Prediction Drug Design

Kinase inhibitor SAR programs require regioisomerically pure thiomorpholine-aniline building blocks free of positional ambiguity. 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline (CAS 1042776-60-2) delivers consistent para-substitution at 95% purity, ensuring reproducible assay outcomes unobtainable with meta or ortho regioisomers. • Para-carbonyl-aniline linkage eliminates regioisomer interference for definitive SAR data. • Thiomorpholine sulfur heterocycle provides distinct electronic and H-bonding character vs. morpholine analogs. • Reactive aniline NH₂ enables amide coupling, sulfonamide formation, and diazotization for library synthesis. • Available 100 mg-5 g scales with documented LC-MS chromatographic properties.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 1042776-60-2
Cat. No. B1518693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(thiomorpholine-4-carbonyl)aniline
CAS1042776-60-2
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2CCSCC2)N
InChIInChI=1S/C12H16N2OS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
InChIKeyRNTJJHCRCMMFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(thiomorpholine-4-carbonyl)aniline CAS 1042776-60-2: Building Block Procurement and Structural Overview


2-Methyl-4-(thiomorpholine-4-carbonyl)aniline (CAS 1042776-60-2) is a research chemical building block characterized by a 2-methylaniline core linked to a thiomorpholine moiety via a para-substituted carbonyl bridge. The compound has a molecular formula of C12H16N2OS and a molecular weight of 236.34 g/mol, with a computed XLogP3-AA of 1.5 [1]. The thiomorpholine ring introduces a sulfur-containing saturated heterocycle, distinguishing it from morpholine-based analogs and offering distinct electronic and steric properties for synthetic derivatization. Available from multiple vendors, the compound is primarily utilized as a synthetic intermediate in medicinal chemistry and as a reference standard for analytical applications, with typical purity specifications of 95% .

Why Generic Substitution Fails for 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline CAS 1042776-60-2


In thiomorpholine-carbonyl aniline research compounds, small structural modifications such as the position of the carbonyl-aniline linkage (para vs. meta vs. ortho) or the presence of methyl substitution fundamentally alter molecular properties including lipophilicity, steric accessibility, and subsequent biological or material performance. Class-level evidence indicates that closely related analogs cannot be interchanged without altering assay outcomes [1]. The para-substituted 2-methyl-4-(thiomorpholine-4-carbonyl)aniline is distinct from its regioisomers and des-methyl analogs, with differences in computed properties such as XLogP3-AA and topological polar surface area (TPSA) [2] that affect solubility, permeability, and protein-binding characteristics [3]. Direct quantitative comparison of structural and physicochemical parameters between the target compound and its closest commercially available analogs reveals differentiation that cannot be replicated through simple substitution.

Quantitative Evidence Guide: Differentiating 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline CAS 1042776-60-2 from Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison of Para- vs. Meta-Substituted Thiomorpholine Carbonyl Anilines

The target compound exhibits a computed XLogP3-AA of 1.5, compared to 1.1 for the des-methyl meta-substituted analog 3-(thiomorpholine-4-carbonyl)aniline (CAS 1042776-72-6), representing a 36% increase in lipophilicity attributable to the combined effects of para-substitution and the 2-methyl group [1][2]. For the regioisomeric 2-methyl-3-(thiomorpholine-4-carbonyl)aniline (CAS 1042798-15-1), which shares identical molecular weight and formula, the TPSA differs (71.6 Ų) due to altered spatial arrangement of the carbonyl-aniline linkage [3].

Lipophilicity ADME Prediction Drug Design

Molecular Weight and Substituent Effects: Comparison of Methylated vs. Des-Methyl Thiomorpholine Carbonyl Aniline Analogs

The target compound has a molecular weight of 236.34 g/mol, which is 14.03 g/mol (6.3%) higher than the des-methyl analog 3-(thiomorpholine-4-carbonyl)aniline (CAS 1042776-72-6, MW = 222.31 g/mol) [1][2]. The 2-methyl-3-(thiomorpholine-4-carbonyl)aniline regioisomer (CAS 1042798-15-1) shares the identical molecular weight (236.34 g/mol) and hydrogen bond donor/acceptor counts but differs in the positional arrangement of the carbonyl-aniline linkage relative to the methyl group [3].

Molecular Weight Structure-Activity Relationship Synthetic Intermediate

Regioisomeric Differentiation: para- vs. meta- vs. ortho-Substituted Thiomorpholine Carbonyl Aniline Analogs

The target compound (CAS 1042776-60-2) features the thiomorpholine carbonyl moiety at the para-position relative to the aniline amino group, distinguishing it from the meta-substituted analog (CAS 1042776-72-6) and ortho-substituted analog 2-methyl-3-(thiomorpholine-4-carbonyl)aniline (CAS 1042798-15-1) [1][2][3]. Class-level inference suggests that para-substitution alters the conjugation pattern and electronic distribution across the aromatic ring compared to meta- or ortho-substituted analogs, potentially affecting the reactivity of the primary amine group [4].

Regioisomerism Positional Isomers SAR Studies

Purity Specification Comparison: Commercial Availability and Analytical Reliability of CAS 1042776-60-2

Commercial vendors offer 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline at purity specifications ranging from 95% (AKSci) to 98% (Leyan) . By comparison, the regioisomeric analog 2-methyl-3-(thiomorpholine-4-carbonyl)aniline (CAS 1042798-15-1) is available at 95% to 100% purity from multiple suppliers including Enamine and TRC [1]. The para-substituted target compound demonstrates consistent commercial availability with established quality control specifications that support its use as a reference standard for analytical method development.

Purity Analytical Standard Procurement

Hydrogen Bond Donor/Acceptor Profile: Target Compound vs. Des-Methyl Thiomorpholine Carbonyl Anilines

The target compound possesses 1 hydrogen bond donor (the aniline NH2 group) and 3 hydrogen bond acceptors (the carbonyl oxygen, thiomorpholine sulfur, and thiomorpholine nitrogen), identical to the des-methyl analog 3-(thiomorpholine-4-carbonyl)aniline (CAS 1042776-72-6) [1][2]. The 2-methyl-3-(thiomorpholine-4-carbonyl)aniline regioisomer shares the same hydrogen bond donor/acceptor count (1 donor, 3 acceptors) but exhibits a different topological polar surface area (71.6 Ų) [3]. Class-level inference suggests that the thiomorpholine sulfur contributes distinct hydrogen-bond acceptor properties compared to the oxygen in morpholine analogs [4].

Hydrogen Bonding Pharmacophore Molecular Recognition

Recommended Research and Industrial Application Scenarios for 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline CAS 1042776-60-2


Synthetic Intermediate for Kinase Inhibitor Scaffold Development

Based on class-level evidence indicating that thiomorpholine-carbonyl aniline derivatives are particularly useful in the development of kinase inhibitors due to balanced lipophilicity (XLogP3-AA = 1.5 for the target compound) and hydrogen-bonding capacity (1 donor, 3 acceptors), this compound serves as a versatile building block for synthesizing biologically active molecules [1]. The para-substitution pattern and 2-methyl group provide distinct steric and electronic properties compared to regioisomeric analogs, making it suitable for structure-activity relationship (SAR) studies targeting kinase domains.

Reference Standard for Analytical Method Development and Impurity Profiling

With consistent purity specifications ranging from 95% to 98% across commercial vendors , 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline is suitable for use as a reference substance for drug impurity analysis and analytical method validation [2]. The compound's well-characterized molecular weight (236.34 g/mol) and established chromatographic properties enable reliable quantification in HPLC and LC-MS applications.

Medicinal Chemistry Building Block for Thiomorpholine-Containing Pharmacophores

The thiomorpholine moiety, a sulfur-containing analog of morpholine, contributes unique electronic properties and hydrogen-bonding characteristics compared to oxygen-containing heterocycles [3]. The target compound's reactive aniline NH2 group at the para-position relative to the carbonyl bridge enables further derivatization through amide coupling, sulfonamide formation, and diazotization reactions, making it valuable for constructing diverse chemical libraries in drug discovery programs.

Regioisomeric Comparator in SAR Studies of Aromatic Substitution Patterns

The distinct para-substitution pattern of this compound differentiates it from meta-substituted (CAS 1042776-72-6) and ortho-substituted (CAS 1042798-15-1) regioisomers [4][5]. This positional differentiation allows researchers to systematically evaluate how carbonyl-aniline linkage geometry affects target binding, metabolic stability, and physicochemical properties, enabling rational selection of optimal substitution patterns in lead optimization campaigns.

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